molecular formula C19H17FN2O2 B5856774 N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide

Cat. No.: B5856774
M. Wt: 324.3 g/mol
InChI Key: NCJXORDRRPUMKO-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formylation: The indole core is then formylated using Vilsmeier-Haack reaction, which involves the reaction of the indole with DMF and POCl3 to introduce the formyl group at the desired position.

    Acylation: The final step involves the acylation of the formylated indole with 2-fluoro-5-methylaniline and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways, gene expression, or metabolic processes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(3-formylindol-1-yl)acetamide
  • N-(2-chloro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide
  • N-(2-bromo-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide

Uniqueness

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide is unique due to the presence of the fluoro and methyl groups, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. These structural features may enhance its potency, selectivity, and stability compared to similar compounds.

Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-12-7-8-16(20)17(9-12)21-19(24)10-22-13(2)15(11-23)14-5-3-4-6-18(14)22/h3-9,11H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJXORDRRPUMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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